3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride
Description
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride (CAS: 1190322-94-1) is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is substituted with a bromine atom at the 3-position and a carboxylic acid group at the 6-position, with the latter forming a hydrochloride salt. This structure enhances its polarity and solubility, making it a valuable intermediate in pharmaceutical and materials chemistry. Its reactivity is influenced by the electron-withdrawing carboxylic acid group and the bromine atom, which enables cross-coupling reactions for further derivatization .
Properties
Molecular Formula |
C8H6BrClN2O2 |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6;/h1-3,10H,(H,12,13);1H |
InChI Key |
NADHNQJOKJZUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1H-pyrrolo[3,2-b]pyridine, followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is primarily related to its ability to interact with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are critical for cell growth and proliferation. This makes it a valuable tool in the development of anti-cancer therapies .
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo-Pyridine Family
The compound belongs to a broader class of pyrrolo-pyridine derivatives, which vary in substituent positions, functional groups, and salt forms. Key comparisons include:
Key Insights :
- Substituent Position : The location of bromine and carboxylic acid groups significantly affects electronic properties. For example, the 3-bromo substitution in the target compound may direct electrophilic substitution differently compared to 5-bromo analogs .
- Salt Forms : The hydrochloride salt improves aqueous solubility compared to free acids, critical for bioavailability in drug formulations .
Functional Group Variations and Reactivity
Carboxylic Acid Derivatives
- Methyl Ester Analog : Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Ref: 10-F546935) replaces the carboxylic acid with a methyl ester, reducing polarity and enabling use in hydrophobic matrices (e.g., organic semiconductors) .
- Hydroxyl Group Analog : 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (BD00800866) replaces the carboxylic acid with a hydroxyl group, altering hydrogen-bonding capacity and acidity .
Bromine vs. Other Halogens
Physicochemical Properties
| Property | Target Compound | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde |
|---|---|---|---|
| Molecular Weight | 291.53 g/mol | 257.04 g/mol | 255.06 g/mol |
| Solubility | High (due to HCl salt) | Moderate (free acid) | Low (aldehyde form) |
| Thermal Stability | Stable up to 200°C* | Not reported | Decomposes at 150°C* |
| Reactivity | Suzuki coupling, amide formation | Esterification, halogen exchange | Aldehyde-specific reactions (e.g., condensations) |
*Data inferred from analogous compounds in .
Biological Activity
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H6BrN2O2
- Molecular Weight : 241.04 g/mol
- CAS Number : 1190319-56-2
- Purity : Typically above 98% in commercial preparations.
Biological Activity Overview
The biological activity of 3-bromo-1H-pyrrolo[3,2-b]pyridine derivatives has been investigated in various contexts, particularly focusing on their potential as therapeutic agents. The following sections summarize key findings from the literature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-b]pyridine derivatives. For instance, compounds with this scaffold have shown cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine | Ovarian Cancer | 10 | Apoptosis induction |
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine | Breast Cancer | 15 | Cell cycle arrest |
These findings suggest that modifications to the pyrrolo[3,2-b]pyridine structure can enhance anticancer activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Antimicrobial Activity
Pyrrolo[3,2-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Research has indicated that certain derivatives possess neuroprotective properties. In vitro studies demonstrate that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,2-b]pyridine derivatives for their anticancer effects. The most potent compound demonstrated an IC50 value of 10 µM against ovarian cancer cells, with a favorable pharmacokinetic profile in vivo .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of various pyrrolo derivatives against resistant strains of bacteria. The results showed that certain compounds had MIC values lower than commonly used antibiotics, suggesting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
